

# An In-depth Technical Guide to 2-Chloro-4'-fluoroacetophenone

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: 2-Chloro-4'-fluoroacetophenone

Cat. No.: B045902

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core chemical properties, synthesis, and reactivity of **2-Chloro-4'-fluoroacetophenone**. The information is intended to support research and development activities in medicinal chemistry, organic synthesis, and materials science.

## Chemical and Physical Properties

**2-Chloro-4'-fluoroacetophenone** is a halogenated aromatic ketone that serves as a versatile intermediate in the synthesis of a variety of organic compounds.<sup>[1][2]</sup> Its chemical structure, featuring a reactive  $\alpha$ -chloro ketone and a fluorinated phenyl ring, makes it a valuable building block for introducing these moieties into larger molecules.<sup>[1]</sup>

## General Information

Property	Value	Source
Chemical Name	2-Chloro-1-(4-fluorophenyl)ethanone	[3][4][5][6][7]
Common Synonyms	$\omega$ -Chloro-4-fluoroacetophenone, 4-Fluorophenacyl chloride, p-Fluorophenacyl chloride	[4][5][6]
CAS Number	456-04-2	[4][5][6][7][8]
Molecular Formula	C <sub>8</sub> H <sub>6</sub> ClFO	[4][5][6]
Molecular Weight	172.58 g/mol	[3][4]
Appearance	Light yellow to yellow-beige flakes, platelets, or crystalline powder	[4][6]

## Physical Properties

Property	Value	Source
Melting Point	47-50 °C (lit.)	[4]
Boiling Point	247 °C	[4]
Flash Point	>110 °C (>230 °F)	[4]
Density	1.275 g/cm <sup>3</sup> (estimate)	[4]
Water Solubility	Insoluble	[4]
Vapor Pressure	1.9 Pa at 27.1 °C	[4]

## Spectral Data

Spectroscopic analysis is crucial for the identification and characterization of **2-Chloro-4'-fluoroacetophenone**.

## NMR Spectroscopy

- $^1\text{H}$  NMR: Data available from various sources, typically showing signals corresponding to the aromatic protons and the methylene protons adjacent to the carbonyl and chloro groups.[\[3\]](#)
- $^{13}\text{C}$  NMR: Spectra are available and show characteristic peaks for the carbonyl carbon, the chlorinated methylene carbon, and the aromatic carbons, including the carbon-fluorine coupling.[\[9\]](#)[\[10\]](#)[\[11\]](#)

## Infrared (IR) Spectroscopy

The IR spectrum of **2-Chloro-4'-fluoroacetophenone** exhibits characteristic absorption bands for the carbonyl group (C=O stretch) and the C-Cl and C-F bonds.[\[12\]](#)

## Mass Spectrometry

Mass spectral data is available, with the molecular ion peak and characteristic fragmentation patterns aiding in its identification.[\[3\]](#) The top three  $m/z$  peaks are reported as 123, 95, and 75.[\[3\]](#)

## Chemical Reactivity and Applications

The reactivity of **2-Chloro-4'-fluoroacetophenone** is dominated by the presence of the  $\alpha$ -chloro ketone functionality and the fluorinated aromatic ring.

## Nucleophilic Substitution

The  $\alpha$ -chlorine atom is a good leaving group and is readily displaced by a variety of nucleophiles. This reaction is fundamental to the use of **2-Chloro-4'-fluoroacetophenone** as a building block for creating diverse organic structures with new carbon-heteroatom bonds.[\[1\]](#)

## Condensation Reactions

This compound readily participates in condensation reactions. For instance, it reacts with amidines to form imidazole derivatives, which are common scaffolds in many bioactive molecules and organic materials.[\[1\]](#)

## Applications

**2-Chloro-4'-fluoroacetophenone** is a key intermediate in the synthesis of pharmaceuticals, including antiviral and antifungal agents, as well as agrochemicals.[\[1\]](#) The presence of the

fluorine atom can enhance the metabolic stability and bioavailability of the final drug molecules.  
[1]

## Experimental Protocols

### Synthesis of 2-Chloro-4'-fluoroacetophenone

A common method for the synthesis of **2-Chloro-4'-fluoroacetophenone** is the Friedel-Crafts acylation of fluorobenzene with chloroacetyl chloride.[13] Modern protocols often utilize ionic liquids to improve reaction conditions and yields.

Example Protocol using an Ionic Liquid:

- To a reaction vessel, add fluorobenzene and an aluminum chloride-type ionic liquid (e.g., [emim]Cl-AlCl<sub>3</sub>).[13]
- At a controlled temperature (e.g., 0-30 °C), add chloroacetyl chloride dropwise to the mixture.[13]
- After the addition is complete, continue to stir the reaction mixture at the same temperature for a specified time (e.g., 20-50 minutes) until the reaction is complete, as monitored by a suitable technique (e.g., TLC or GC).[13]
- The product, **2-Chloro-4'-fluoroacetophenone**, is then isolated from the reaction mixture by distillation.[13]

### General Protocol for Nucleophilic Substitution

The following is a general procedure for the reaction of **2-Chloro-4'-fluoroacetophenone** with a nucleophile.

- Dissolve **2-Chloro-4'-fluoroacetophenone** in a suitable aprotic solvent (e.g., acetone, THF, DMF).
- Add the desired nucleophile (e.g., an amine, thiol, or alcohol), often in the presence of a non-nucleophilic base (e.g., K<sub>2</sub>CO<sub>3</sub>, Et<sub>3</sub>N) to neutralize the HCl generated.

- Stir the reaction mixture at room temperature or with gentle heating until the starting material is consumed.
- Upon completion, the reaction is worked up by quenching with water, extracting the product with an organic solvent, and purifying by techniques such as crystallization or column chromatography.

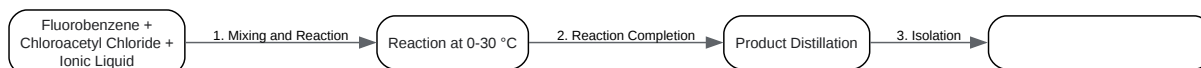
## General Protocol for Condensation Reaction with Amidines

This protocol outlines the synthesis of a substituted imidazole from **2-Chloro-4'-fluoroacetophenone**.

- Dissolve **2-Chloro-4'-fluoroacetophenone** and an appropriate N-substituted amidine in a suitable solvent (e.g., ethanol, isopropanol).
- Heat the reaction mixture at reflux for several hours.
- Monitor the reaction progress by TLC.
- Upon completion, cool the reaction mixture to room temperature, and isolate the product by filtration or extraction. The crude product can be further purified by recrystallization.

## Visualizations

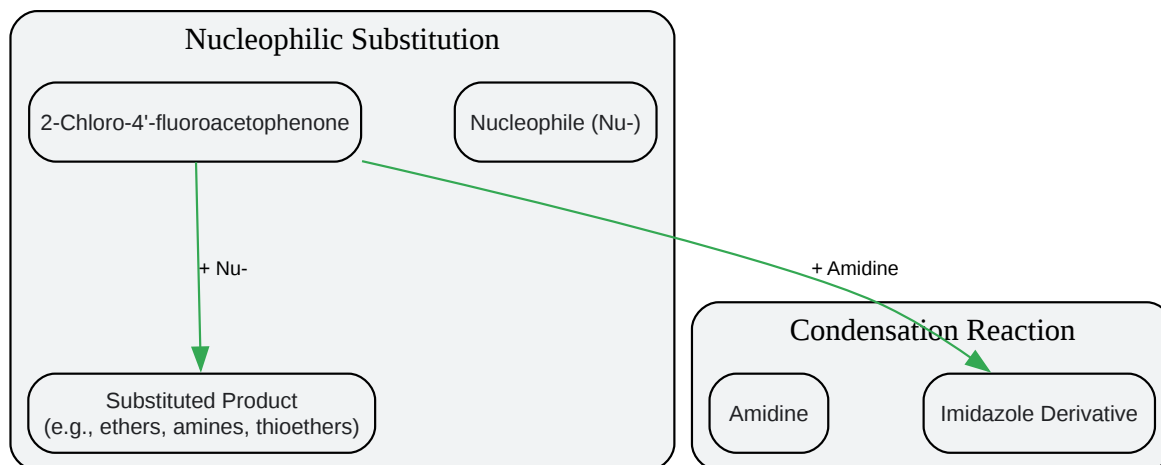
### Synthesis Workflow



[Click to download full resolution via product page](#)

Caption: Workflow for the synthesis of **2-Chloro-4'-fluoroacetophenone**.

## Reactivity Overview



[Click to download full resolution via product page](#)

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. nbinno.com [nbinno.com]
- 2. chemimpex.com [chemimpex.com]
- 3. 2-Chloro-4'-fluoroacetophenone | C<sub>8</sub>H<sub>6</sub>ClFO | CID 120248 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 2-Chloro-4'-fluoroacetophenone | 456-04-2 [chemicalbook.com]
- 5. 2-Chloro-4'-fluoroacetophenone | SIELC Technologies [sielc.com]
- 6. echemi.com [echemi.com]
- 7. 2-Chloro-4'-fluoroacetophenone, 99% 100 g | Buy Online | Thermo Scientific Chemicals [thermofisher.com]
- 8. Page loading... [wap.guidechem.com]
- 9. dev.spectrabase.com [dev.spectrabase.com]

- 10. spectrabase.com [spectrabase.com]
- 11. dev.spectrabase.com [dev.spectrabase.com]
- 12. dev.spectrabase.com [dev.spectrabase.com]
- 13. CN107141212B - Preparation method of 2-chloro-4'-fluoroacetophenone - Google Patents [patents.google.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to 2-Chloro-4'-fluoroacetophenone]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b045902#2-chloro-4-fluoroacetophenone-chemical-properties]

---

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)